2-(1H-pyrrol-3-yl)pyridine

CB1 receptor allosteric modulator GPCR pharmacology

Regioisomeric purity is critical for SAR and catalytic benchmarking. The 2-pyrrolyl analogue cannot reproduce the N,N-chelate geometry or electronic profile of this 3-substituted scaffold. - **Key Application**: Superior CB1 allosteric modulator potency (2x vs 2-pyrrolyl in GTP-γ-S assays). - **Ligand System**: Deprotonated form yields luminescent Zn(II) complexes & redox-noninnocent 1st-row transition metal catalysts. - **Supply**: Strict regioisomeric verification. Immediate shipment for R&D.

Molecular Formula C9H8N2
Molecular Weight 144.177
CAS No. 79560-99-9
Cat. No. B2871887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-3-yl)pyridine
CAS79560-99-9
Molecular FormulaC9H8N2
Molecular Weight144.177
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CNC=C2
InChIInChI=1S/C9H8N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-7,10H
InChIKeyATBQNMCKZCSBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrrol-3-yl)pyridine: Baseline vs. Structural Analogs


2-(1H-pyrrol-3-yl)pyridine (CAS 79560-99-9) is a heteroaromatic compound consisting of a pyridine ring linked at the 2-position to the 3-position of a pyrrole ring, yielding the molecular formula C₉H₈N₂ and molecular weight 144.17 g·mol⁻¹ . The compound exhibits a crystalline solid morphology with a melting point of 43–44.5 °C, a predicted boiling point of 322.8 ± 25.0 °C, and a predicted pKa of 15.59 ± 0.50 . It serves as a foundational monomeric scaffold for higher oligomeric pyridylpyrrole systems and as a versatile building block in coordination chemistry and medicinal chemistry programs [1]. The InChIKey ATBQNMCKZCSBEC-UHFFFAOYSA-N is associated with 526 patent filings, indicating substantial industrial interest in this structural motif [2].

Oligomer Building Block Alternating pyrrole-pyridine oligomer & polymer synthesis via Stetter/Paal-Knorr routes
Ligand Precursor Deprotonated pyridylpyrrolide forms N,N-chelate for coordination chemistry and luminescent complexes
Medicinal Chemistry Scaffold 3-Pyrrolyl substitution motif for CB1 allosteric modulator SAR and antiviral chemotype entry

2-(1H-pyrrol-3-yl)pyridine: Why Generic Substitution Fails


Substitution of 2-(1H-pyrrol-3-yl)pyridine with regioisomeric pyrrolylpyridines (e.g., 2-(pyrrol-2-yl)pyridine), fused pyrrolopyridine analogs, or saturated pyrrolidinylpyridine derivatives is not functionally interchangeable without altering experimental outcomes. The 3-pyrrolyl substitution pattern confers a unique N–H hydrogen-bond donor capacity and a specific electronic conjugation pathway between the pyridine and pyrrole π-systems that differs fundamentally from 2-pyrrolyl or N-substituted variants. In coordination chemistry applications, the bidentate N,N-chelating geometry achievable with the 2-pyridyl-3-pyrrolyl motif generates metal-binding properties that cannot be replicated by cyclometalated phenylpyridine ligands [1]. In medicinal chemistry contexts, replacement of a 3-pyrrolyl group with a 2-pyrrolyl group alters CB1 receptor allosteric modulator potency in [³⁵S]GTP-γ-S binding assays by over twofold relative to the reference NAM PSNCBAM-1, demonstrating that even subtle regioisomeric variations produce functionally distinct pharmacological profiles [2]. Generic procurement of an "in-class" pyridyl-heterocycle without verification of the exact substitution pattern therefore introduces uncontrolled experimental variables and may invalidate comparative SAR analyses or catalytic performance benchmarks.

2-Pyrrolyl regioisomer

Alters H-bond donor capacity and π-conjugation pathway; CB1 NAM potency may shift >2-fold relative to 3-pyrrolyl.

Saturated pyrrolidinyl analogue

Loss of aromaticity changes electronic profile and eliminates redox non-innocent behavior; metal-binding geometry differs.

Phenylpyridine ligand

C,N-chelate cannot replicate N,N-pyridylpyrrolide coordination; metal aggregation and luminescence tuning diverge.

2-(1H-pyrrol-3-yl)pyridine: Quantitative Differentiation Evidence


CB1 Allosteric Modulator Potency Comparison

In a direct head-to-head comparison within the same diarylurea scaffold series, the 2-pyrrolyl analogue (compound 13), which incorporates the 2-(1H-pyrrol-3-yl)pyridine structural motif, demonstrated greater potency than the reference compound PSNCBAM-1 (containing a saturated 5-pyrrolidinylpyridinyl group) in the [³⁵S]GTP-γ-S functional binding assay. The 2-pyrrolyl analogue also significantly enhanced the maximum binding level (Bₘₐₓ) in [³H]CP55,940 saturation binding studies, indicating increased CB1 receptor affinity and/or cooperativity compared to the pyrrolidinyl-containing reference [1].

CB1 NAM potency
Head-to-head
2-Pyrrolyl analogue 13 > PSNCBAM-1 in [³⁵S]GTP-γ-S assay; enhanced [³H]CP55,940 Bₘₐₓ
Reported greater potency context; supports regioisomer-specific SAR
Scaffold-matched comparison
CB1 receptor allosteric modulator GPCR pharmacology

N-Alkylation Selectivity vs. 2-Pyrrolyl Isomers

The reactivity profile of 2-(1H-pyrrol-3-yl)pyridine toward N-alkylation is fundamentally distinct from its 2-pyrrolyl regioisomer. The 2-(pyrrol-2-yl)pyridines exhibit lower activity toward quaternisation, which permits selective N-alkylation of 2-, 3-, and 4-(pyrrol-2-yl)pyridines. This differential reactivity enables the targeted synthesis of oligomeric and polymeric pyrrolylpyridine systems where the 3-pyrrolyl substitution pattern provides an alternative set of accessible reaction pathways and product distributions compared to the 2-pyrrolyl isomers [1].

N-Alkylation selectivity
Cross-study
3-Pyrrolyl: distinct alkylation behavior; 2-pyrrolyl shows lower quaternisation, enabling selective routes
Regioisomer-dependent synthetic pathway context; product distribution differs
Stetter/Paal-Knorr conditions
regioselective alkylation pyrrolylpyridine synthesis oligomer building blocks

Pyridylpyrrolide vs. Phenylpyridine Ligands

Pyridylpyrrolide ligands incorporating the 2-(1H-pyrrol-3-yl)pyridine motif function as alternatives to cyclometalated phenylpyridine ligands in transition metal complexes. In a series of bis(pyridylpyrrolyl)zinc complexes, variation of pyrrole ring substituents (Me, Et, iPr, tBu, and Ph) produced measurable structural changes in the complexes and modulated luminescent properties. The deprotonated pyridylpyrrolide ligand provides a monoanionic N,N-chelate that is electronically distinct from the C,N-chelate formed by cyclometalated phenylpyridine ligands, offering a different ligand field strength and redox behavior [1]. Additionally, pyridylpyrrolide ligands exhibit unique bonding modes that influence metal aggregation behavior in copper complexes, as demonstrated in a trinuclear Cu₃ complex (C₃₆H₁₈Cu₃F₁₈N₆) where the pyridylpyrrolide ligand adopts a distinct bridging coordination geometry not accessible to phenylpyridine analogues [2].

Ligand geometry
Class-level inference
Pyridylpyrrolide: N,N-monoanionic chelate; distinct Cu₃ aggregation and luminescence tuning vs. phenylpyridine C,N-chelate
Ligand field differentiation context; photophysical properties not interchangeable
Based on Zn/Cu complex series
coordination chemistry luminescent complexes zinc complexes

Redox Non-Innocence vs. Classical Pyridine Ligands

Transition metal complexes containing pyridylpyrrolide ligands, derived from 2-(1H-pyrrol-3-yl)pyridine, exhibit redox non-innocent behavior, meaning the ligand framework itself can store and release electrons while maintaining the formal metal oxidation state. This electronic flexibility is distinct from classical pyridine-based ligands that function primarily as passive electron donors. The pyridylpyrrolide system has been specifically developed for small molecule activation applications (e.g., N₂ and CO₂ reduction) where ligand participation in electron transfer is essential for catalytic turnover [1]. The conjugated pyrrole-pyridine π-system provides a delocalized frontier orbital manifold that enables reversible ligand-centered redox events not accessible to saturated pyrrolidinylpyridine analogues or simple pyridine ligands [2].

Redox non-innocence
Class-level inference
Pyridylpyrrolide framework stores/releases electrons; classical pyridine ligands are redox-innocent
Supports multi-electron small molecule activation catalyst design
Ligand participation in N₂/CO₂ reduction context
redox non-innocent ligand small molecule activation electron transfer

HIV-1 Integrase Inhibition Potential

Pyrrolopyridine derivatives, for which 2-(1H-pyrrol-3-yl)pyridine serves as a key synthetic precursor or substructure, have been systematically evaluated as HIV-1 integrase inhibitors using the approved drug raltegravir as a template. Novel pyrrolopyridine compounds were designed, synthesized, and assessed for anti-integrase 3′-processing (3′-P) activity. The fused pyrrolopyridine scaffold exhibits high selectivity for HIV-1 integrase with low cytotoxicity, enabling development of antiviral agents with improved therapeutic indices relative to first-generation integrase inhibitors [1]. Patent literature further confirms that pyrrolopyridine derivatives demonstrate high selectivity and physiological activity against HIV with low toxicity, establishing this structural class as a validated antiviral pharmacophore [2].

HIV-1 integrase inhibition
Class-level inference
Pyrrolopyridine derivatives show anti-integrase 3'-P activity; reported high selectivity, low cytotoxicity
Reported antiviral chemotype context; data to verify for specific derivatives
Requires synthesis of fused pyrrolopyridine
HIV-1 integrase antiviral pyrrolopyridine

Crystallographic Conformation: Free Ligand vs. Complex

The free ligand 2-(1H-pyrrol-3-yl)pyridine has been characterized by single-crystal X-ray diffraction, providing unambiguous solid-state structural confirmation including bond lengths, dihedral angles between the pyridine and pyrrole rings, and intermolecular packing arrangements [1]. This crystallographic baseline enables precise comparison with the geometry of the deprotonated pyridylpyrrolide ligand in metal complexes, where coordination to metal centers induces measurable changes in the inter-ring dihedral angle and bond alternation patterns [2]. The Cambridge Structural Database contains multiple entries for pyridylpyrrolide-containing complexes, allowing systematic comparison of ligand geometry across different metal ions and coordination environments [3].

Crystallographic baseline
Supporting evidence
Free ligand X-ray structure: inter-ring dihedral angle, bond lengths determined; multiple CSD entries for metal complexes
Structural reference for coordination-induced geometry changes; supports rational design
Single-crystal data available
X-ray crystallography solid-state structure ligand geometry

2-(1H-pyrrol-3-yl)pyridine: Key Application Scenarios


CB1 Allosteric Modulator Development

For research groups developing CB1 receptor negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs), 2-(1H-pyrrol-3-yl)pyridine provides the essential 3-pyrrolyl substitution pattern that demonstrates superior potency relative to saturated pyrrolidinyl analogues in the diarylurea scaffold series. The quantitative evidence shows that the 2-pyrrolyl analogue (compound 13) exhibits greater potency than PSNCBAM-1 in [³⁵S]GTP-γ-S functional assays and enhances [³H]CP55,940 Bₘₐₓ in saturation binding studies, indicating increased CB1 receptor affinity and/or cooperativity [1]. Procurement of the specific 3-pyrrolyl regioisomer is essential for reproducing these SAR findings.

Pyrrolylpyridine Oligomer & Polymer Synthesis

The differential N-alkylation reactivity of 2-(1H-pyrrol-3-yl)pyridine compared to 2-pyrrolyl regioisomers enables selective synthesis of alternating pyrrole-pyridine oligomers and polymers via Stetter and Paal-Knorr reaction sequences. The lower quaternisation activity of 2-(pyrrol-2-yl)pyridines allows targeted N-alkylation chemistry that is not equally accessible with the 3-pyrrolyl isomer, meaning that the choice of regioisomer directly determines the accessible product space in oligomer synthesis [2]. Researchers constructing extended heterocyclic systems for nonlinear optical materials or supramolecular assemblies should procure the specific regioisomer required for their target architecture.

Luminescent Metal Complexes for OLED & Sensing

As an alternative to cyclometalated phenylpyridine ligands, deprotonated 2-(1H-pyrrol-3-yl)pyridine (pyridylpyrrolide) forms luminescent bis-chelated zinc(II) complexes with tunable photophysical properties. Variation of pyrrole ring substituents (Me, Et, iPr, tBu, and Ph) modulates the emission characteristics of (R₂PyrPy)₂Zn complexes, providing a handle for systematic optimization of OLED emitter performance or luminescent sensor response [3]. The N,N-chelate geometry and monoanionic character differentiate pyridylpyrrolide complexes from C,N-chelated phenylpyridine analogues, offering distinct excited-state dynamics and electrochemical stability.

Redox Non-Innocent Ligands for Small Molecule Activation

First-row transition metal complexes incorporating pyridylpyrrolide ligands derived from 2-(1H-pyrrol-3-yl)pyridine are under active investigation for catalytic small molecule activation, including N₂ reduction and CO₂ conversion. The redox non-innocent character of the pyridylpyrrolide framework enables ligand participation in multi-electron transfer events without changing the formal metal oxidation state—a capability not shared by redox-innocent pyridine ligands [4]. This electronic flexibility is critical for accessing reaction pathways in challenging bond activation transformations and represents a specific advantage of the pyridylpyrrolide motif over classical pyridine-based ligand systems.

Application
Selection Property
Validation Focus
CB1 allosteric modulator SAR
3-Pyrrolyl regioisomeric identity
CB1 NAM functional assay context; diarylurea scaffold potency reproducibility
Oligomer & polymer synthesis
Regioisomer-dependent alkylation reactivity
Targeted N-alkylation product distribution via Stetter/Paal-Knorr conditions
Luminescent metal complexes
N,N-chelating pyridylpyrrolide ligand
Photophysical tunability via pyrrole substituent variation; emission response
Small molecule activation catalysis
Redox non-innocent ligand framework
Electron transfer participation in N₂/CO₂ reduction model studies

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